
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is a complex organic compound with a molecular formula of C33H40N4O8S2 This compound is characterized by its unique structure, which includes a heptadecyl chain, a tetranitrofluorene moiety, and a dithiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane typically involves multiple steps:
Formation of the Fluorene Derivative: The starting material, fluorene, undergoes nitration to introduce nitro groups at specific positions, resulting in 2,4,5,7-tetranitrofluorene.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Dithiolane Ring: The final step involves the formation of the dithiolane ring through a cyclization reaction with appropriate sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Heptadecyl-2-(2,4,5-trinitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiane
Uniqueness
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is unique due to the presence of the tetranitrofluorene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propiedades
| 162464-31-5 | |
Fórmula molecular |
C33H42N4O8S2 |
Peso molecular |
686.8 g/mol |
Nombre IUPAC |
4-heptadecyl-2-(2,4,5,7-tetranitrofluoren-9-ylidene)-1,3-dithiolane |
InChI |
InChI=1S/C33H42N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-22-46-33(47-25)30-26-18-23(34(38)39)20-28(36(42)43)31(26)32-27(30)19-24(35(40)41)21-29(32)37(44)45/h18-21,25H,2-17,22H2,1H3 |
Clave InChI |
KUCUJHJNHSXJEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1CSC(=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


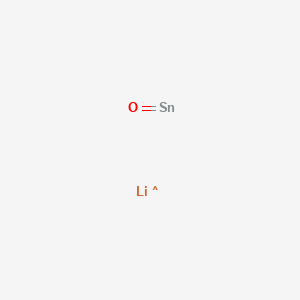

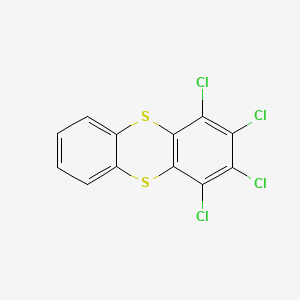
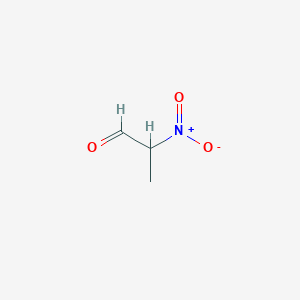

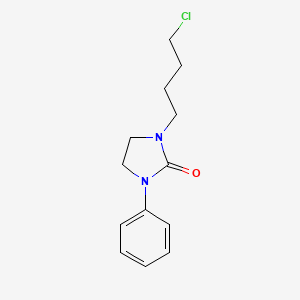

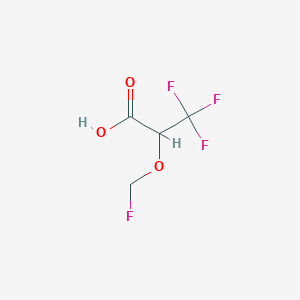

![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
